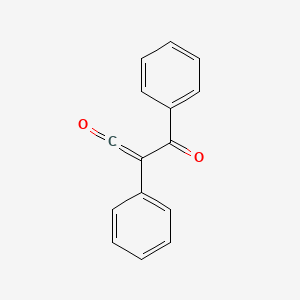

1-Propene-1,3-dione, 2,3-diphenyl-

Description

Classification and Chemical Context within Diketone Chemistry

1-Propene-1,3-dione, 2,3-diphenyl- belongs to the class of organic compounds known as α,β-unsaturated carbonyls and, more specifically, to the sub-class of 1,3-diketones (or β-diketones). ijpras.comwikipedia.org The general structure of an α,β-unsaturated carbonyl compound features a carbonyl group conjugated with a carbon-carbon double bond. ijpras.com This conjugation gives rise to unique electronic properties and reactivity.

The nomenclature "1-Propene-1,3-dione, 2,3-diphenyl-" specifies a three-carbon chain (propene) with dione (B5365651) functionalities at positions 1 and 3, and phenyl substituents at positions 2 and 3. This arrangement distinguishes it from its more common isomers, such as chalcone (B49325) (1,3-diphenyl-2-propen-1-one) and dibenzoylmethane (B1670423) (1,3-diphenyl-1,3-propanedione). nist.govsigmaaldrich.com

Diketones are broadly classified based on the relative positions of their carbonyl groups. wikipedia.org

α-Diketones (1,2-diketones): Have adjacent carbonyl groups.

β-Diketones (1,3-diketones): Have their carbonyl groups separated by one carbon atom.

γ-Diketones (1,4-diketones): Have their carbonyl groups separated by two carbon atoms.

1-Propene-1,3-dione, 2,3-diphenyl- is a β-diketone, a class of compounds known for their ability to form stable enolates and to act as ligands for metal ions. wikipedia.org The presence of the double bond within the propenedione backbone and the bulky phenyl groups at positions 2 and 3 would be expected to impart significant steric and electronic effects, influencing its conformation and reactivity in comparison to simpler β-diketones.

Historical Development and Early Conceptualizations of Analogous Structures

The study of diketones has a rich history, with foundational work on their synthesis dating back to the 19th century. One of the most classical methods for the preparation of 1,3-diketones is the Claisen condensation, a base-catalyzed reaction between a ketone and an ester. wikipedia.org This reaction, first described by Ludwig Claisen in 1881, has been a cornerstone in the synthesis of β-diketones for over a century.

Another significant historical development in the synthesis of aromatic 1,3-diketones is the Baker–Venkataraman rearrangement. ijpras.com This reaction, reported in the 1930s, involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone. ijpras.com These early synthetic methods laid the groundwork for the preparation of a wide variety of diketone structures.

While specific early conceptualizations of 1-Propene-1,3-dione, 2,3-diphenyl- are not prominent in historical literature, the synthesis and study of related unsaturated and aromatic diketones have been ongoing. For instance, the Claisen-Schmidt condensation, which produces α,β-unsaturated ketones like chalcones, has been a subject of interest for a long time due to the wide range of biological activities exhibited by these compounds. bas.bg The conceptual understanding of how substituents on the aromatic rings and the unsaturated backbone affect the properties of these molecules has evolved significantly over time.

Fundamental Challenges in the Structural Elucidation of Complex Unsaturated Diketones

The structural elucidation of complex unsaturated diketones, a category that includes 1-Propene-1,3-dione, 2,3-diphenyl-, presents several fundamental challenges. A primary complication arises from the phenomenon of keto-enol tautomerism .

β-Diketones can exist in equilibrium between the diketo form and one or more enol forms. nist.gov This equilibrium can be influenced by factors such as the solvent, temperature, and the nature of the substituents. nist.gov For an unsymmetrical diketone, multiple enol forms may be possible, further complicating analysis. The interconversion between the keto and enol tautomers can be slow on the NMR timescale, leading to the observation of multiple species in the spectrum. nist.gov

The presence of bulky substituents, such as the phenyl groups in 1-Propene-1,3-dione, 2,3-diphenyl-, can introduce significant steric hindrance. This can affect the preferred tautomer and the rotational freedom around single bonds, leading to complex conformational landscapes.

Spectroscopic techniques are indispensable for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the connectivity of the carbon skeleton and for identifying the predominant tautomeric form. The chemical shifts of the protons and carbons are highly sensitive to the electronic environment and the geometry of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the carbonyl and hydroxyl functional groups. The stretching frequencies of the C=O and O-H bonds can provide clues about the extent of conjugation and hydrogen bonding, helping to distinguish between keto and enol forms.

For a molecule like 1-Propene-1,3-dione, 2,3-diphenyl-, the combination of unsaturation, multiple bulky substituents, and the potential for complex tautomeric and conformational equilibria would make its complete structural characterization a non-trivial undertaking, requiring a multi-pronged analytical approach.

Data on a Related Compound

Due to the limited availability of specific research data for 1-Propene-1,3-dione, 2,3-diphenyl-, the following table presents data for a closely related and well-characterized compound, 1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane), to illustrate the kind of data that is central to the study of such molecules. sigmaaldrich.com

| Property | Value |

| Molecular Formula | C₁₅H₁₂O₂ |

| Molecular Weight | 224.25 g/mol |

| Melting Point | 77-79 °C |

| Boiling Point | 219-221 °C at 18 mmHg |

| Appearance | Crystals |

Structure

3D Structure

Properties

CAS No. |

75508-81-5 |

|---|---|

Molecular Formula |

C15H10O2 |

Molecular Weight |

222.24 g/mol |

InChI |

InChI=1S/C15H10O2/c16-11-14(12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10H |

InChI Key |

WFBZLTZLPYWEOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=C=O)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Propene 1,3 Dione, 2,3 Diphenyl

Classical Synthetic Approaches

Traditional methods for synthesizing this diketone rely on fundamental carbon-carbon bond-forming reactions, including Grignard reactions and various condensation strategies.

The Grignard reaction, a cornerstone in organic synthesis for creating carbon-carbon bonds, offers a viable pathway to 1,3-dicarbonyl compounds. The general principle involves the nucleophilic attack of a carbon-magnesium bond on an electrophilic carbonyl center. masterorganicchemistry.com In the context of synthesizing 1,3-diphenyl-1,3-propanedione, this typically involves the reaction of a phenylmagnesium halide with a substrate containing a benzoyl group and a suitable leaving group.

The reaction of a Grignard reagent with an ester is a common approach. When a phenyl Grignard reagent, such as phenylmagnesium bromide, reacts with an ester like ethyl benzoate (B1203000), the initial nucleophilic addition is followed by the elimination of the ethoxide leaving group, which forms a ketone intermediate. masterorganicchemistry.com A second equivalent of the Grignard reagent can then react with this newly formed ketone. masterorganicchemistry.com To synthesize 1,3-diphenyl-1,3-propanedione, a more strategic approach involves reacting phenylmagnesium bromide with a substrate like ethyl benzoylacetate. This allows for the formation of the desired diketone structure. The Grignard reagent attacks the ester functionality, leading to the diketone after an acidic workup.

Another strategy involves the reaction of a Grignard reagent with an acid chloride. The higher reactivity of the acid chloride compared to the resulting ketone allows for a more controlled reaction, potentially stopping the reaction after the first addition to yield the diketone.

Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthesis of α,β-unsaturated diketones. Heteropolyacids (HPAs), known for their strong acidity and thermal stability, have been successfully employed as heterogeneous, recyclable catalysts for the synthesis of 1,3-diaryl-2-propene-1-ones (chalcones). bas.bg

Research has demonstrated the efficacy of Wells-Dawson type heteropolyacids, such as H₆[P₂W₁₈O₆₂], in catalyzing the condensation of substituted acetophenones with aromatic aldehydes. bas.bg These reactions are often performed in environmentally benign solvents like water, and the catalyst can be filtered off and reused. The study highlighted that the Wells-Dawson catalyst H₆[P₂W₁₈O₆₂] was superior to other Keggin-type HPAs in terms of yield and reaction conditions. bas.bg

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| H₆[P₂W₁₈O₆₂] | 60 | 3 | 92 |

| H₄[PMo₁₁VO₄₀] | 60 | 5 | 88 |

| H₅[PMo₁₀V₂O₄₀] | 60 | 5 | 85 |

| H₆[PMo₉V₃O₄₀] | 60 | 6 | 82 |

Table 1: Synthesis of 1-(4-hydroxyphenyl)-3-phenyl-prop-2-en-1-one using various heteropolyacid catalysts in water. bas.bg

The most prevalent method for synthesizing 1-propene-1,3-dione, 2,3-diphenyl- (a chalcone (B49325) derivative) is the Claisen-Schmidt condensation. google.com This reaction involves the base- or acid-catalyzed cross-aldol condensation between an aromatic aldehyde (benzaldehyde) and a ketone (acetophenone). google.comdoubtnut.com

In a typical base-catalyzed procedure, sodium hydroxide (B78521) or potassium hydroxide is used in a water-alcohol solution. google.com The ketone is deprotonated to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone readily yields the α,β-unsaturated ketone system characteristic of chalcones. researchgate.net

Alternatively, the related Claisen condensation can be used to synthesize the saturated analogue, 1,3-diphenyl-1,3-propanedione. This reaction involves the condensation of an ester with a ketone. A notable example is the reaction between acetophenone (B1666503) and methyl benzoate in the presence of a strong base like sodium amide or calcium oxide. google.comprepchem.com The base removes a proton from the α-carbon of acetophenone, and the resulting enolate attacks the carbonyl of methyl benzoate. Subsequent loss of methoxide (B1231860) yields the β-diketone.

| Base | Reactants | Solvent | Outcome |

| Calcium Oxide | Acetophenone, Methyl Benzoate | Toluene (at 195-200°C) | 1,3-diphenyl-1,3-propanedione (Yield up to 89%) google.com |

| Sodium Amide | Acetophenone, Ethyl Benzoate | Tetrahydrofuran (THF) | 1,3-diphenyl-1,3-propanedione prepchem.com |

| Potassium Hydroxide | Acetophenone, Benzaldehyde | Ethanol/Water | 1,3-diphenyl-2-propen-1-one google.com |

Table 2: Comparison of different condensation reaction conditions.

Modern and Sustainable Synthetic Innovations

Recent advancements in synthetic chemistry have focused on developing greener, more efficient protocols that reduce reaction times, minimize waste, and avoid hazardous solvents.

Microwave-assisted organic synthesis has emerged as a powerful tool, significantly accelerating reaction rates compared to conventional heating methods. ajrconline.org This technique has been successfully applied to the synthesis of chalcones, including 1,3-diphenylpropenone derivatives. researchgate.net By using microwave irradiation, reaction times can be reduced from hours to mere minutes, often with improved product yields. ajrconline.orgresearchgate.net

One effective protocol involves the solvent-free condensation of aryl ketones and aldehydes using iodine-impregnated neutral alumina (B75360) as a catalyst under microwave activation. nih.gov This method has been used to synthesize a variety of substituted chalcones in yields ranging from 79-95% in under two minutes. nih.gov The use of a solid support and microwave heating provides a synergistic effect that enhances the reaction rate and efficiency. nih.govbenthamdirect.com

| Method | Time | Yield | Reference |

| Microwave-Assisted | < 2 minutes | 79-95% | nih.gov |

| Conventional Reflux | ~30 minutes - 1.5 hours | ~75% | ajrconline.orgijiset.com |

Table 3: Comparison of microwave-assisted vs. conventional synthesis for propenone derivatives.

In line with the principles of green chemistry, solvent-free synthesis methods are highly desirable as they reduce environmental impact and simplify product work-up. nih.gov For the synthesis of 1,3-diphenylpropenones, several solvent-free approaches have been developed.

One such method utilizes ultrasound irradiation to drive the condensation of aryl methyl ketones and aryl aldehydes in the presence of commercial acid-montmorillonites as catalysts. nih.gov This solvent-free technique produces high yields (85-95%) in short reaction times. nih.gov Another prominent green methodology is the previously mentioned use of iodine-impregnated alumina under microwave irradiation, which completely eliminates the need for a solvent. nih.govscilit.com These solid-supported, solvent-free reactions are not only environmentally friendly but also often lead to cleaner reaction profiles and easier purification of the final product. nih.gov

Retrosynthetic Analysis of 2,3-Diphenylcyclopropenone and Key Intermediates

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. researchgate.net It involves conceptually "deconstructing" a target molecule into simpler, commercially available starting materials through a series of logical steps known as disconnections. amazonaws.comox.ac.uk For a strained and reactive molecule like 2,3-diphenylcyclopropenone, this analysis reveals several plausible synthetic pathways.

Primary Disconnection Strategy: Favorskii-type Reaction Pathway

A common and effective route to cyclopropenones is through a Favorskii-type rearrangement/elimination sequence. rsc.org The primary disconnection of the 2,3-diphenylcyclopropenone target molecule (TM) involves breaking the C2-C3 bond and the two C-C bonds within the ring adjacent to the carbonyl group. This leads back to a key intermediate: α,α'-dibromodibenzyl ketone.

Target Molecule (TM): 2,3-Diphenylcyclopropenone

Retrosynthetic Arrow: ⇒

Key Intermediate 1: α,α'-Dibromodibenzyl ketone (1,3-Dibromo-1,3-diphenylacetone)

This disconnection corresponds to a double dehydrobromination reaction, typically facilitated by a base like triethylamine (B128534). rsc.org The mechanism involves the formation of intermediates that cyclize to form the target ring system. rsc.org

Further deconstruction of the α,α'-dibromodibenzyl ketone intermediate is straightforward:

Key Intermediate 1: α,α'-Dibromodibenzyl ketone

Retrosynthetic Arrow: ⇒

Key Intermediate 2: Dibenzyl ketone (1,3-Diphenylacetone)

This step represents a double α-bromination of the ketone, a standard transformation in organic synthesis. Dibenzyl ketone itself can be disconnected further, for instance, via reactions involving phenylacetic acid derivatives, but it often serves as a readily accessible starting material.

Alternative Disconnection Strategies

Other retrosynthetic pathways can also be envisioned:

[2+1] Cycloaddition Approach: The cyclopropenone ring can be disconnected into a two-carbon unit and a one-carbon unit. This suggests a reaction between diphenylacetylene (B1204595) (a C2 fragment) and a source for the carbonyl carbon (a C1 fragment), such as dichlorocarbene (B158193) followed by hydrolysis, or other specialized carbonyl-transfer reagents.

TM: 2,3-Diphenylcyclopropenone

⇒ Diphenylacetylene + "CO" synthon

From alternative cyclopropane (B1198618) precursors: Another approach involves the synthesis and subsequent modification of a cyclopropane or cyclopropene (B1174273) ring. For example, one could envision a precursor like 3,3-dichloro-1,2-diphenylcyclopropene, which can be hydrolyzed to the desired ketone. wikipedia.org

TM: 2,3-Diphenylcyclopropenone

⇒ 3,3-Dichloro-1,2-diphenylcyclopropene

These varied retrosynthetic pathways provide chemists with multiple options for synthesizing the target molecule, with the choice often depending on the availability of starting materials, reaction efficiency, and desired scale.

Design and Synthesis of Substituted 2,3-Diphenylcyclopropenone Derivatives

The design and synthesis of substituted derivatives of 2,3-diphenylcyclopropenone allow for the fine-tuning of its chemical and physical properties. wikipedia.org The synthetic strategies generally involve modifying the starting materials used in the pathways identified through retrosynthetic analysis.

The most common approach is to introduce substituents onto the phenyl rings. This is typically achieved by starting with substituted versions of dibenzyl ketone or by using substituted phenylacetylenes in the [2+1] cycloaddition strategy. The synthesis of asymmetrically substituted cyclopropenones is also possible. For instance, the reaction of 1-phenyl-2-butanone with bromine and triethylamine yields 2-methyl-3-phenylcycloprop-2-enone, demonstrating that non-aryl groups can also be incorporated. rsc.org

Furthermore, the phenyl groups can be replaced entirely with other aromatic systems. The synthesis of diferrocenylcyclopropenone, through the reaction of tetrachlorocyclopropene (B25203) with ferrocene, highlights the versatility of these synthetic methods in creating novel cyclopropenone structures. rsc.org

The synthesis of various cyclopropenone derivatives is summarized in the table below, showcasing different precursors and resulting structures.

| Target Compound | Precursor(s) | Reagents and Conditions | Yield (%) | Reference |

| 2,3-Diphenylcyclopropenone | α,α'-Dibromodibenzyl ketone | Et₃N (Triethylamine) | 45% | rsc.org |

| 2,3-Diphenylcyclopropenone | 1,2,3-Trichlorocycloprop-2-en-1-ylium aluminum(III) chloride | Benzene, H₂O, Heat | 67% | rsc.org |

| 2-Methyl-3-phenylcycloprop-2-enone | 1-Phenyl-2-butanone | Br₂, CH₂Cl₂, Et₃N, 0 °C | 45% | rsc.org |

| Diferrocenylcyclopropenone | Tetrachlorocyclopropene, Ferrocene | AlCl₃, CH₂Cl₂, H₂O | 41% | rsc.org |

Mechanistic Investigations of 1 Propene 1,3 Dione, 2,3 Diphenyl Reactivity

Keto-Enol Tautomerism and Its Influence on Reaction Pathways

1,3-Dicarbonyl compounds, including 1-propene-1,3-dione, 2,3-diphenyl-, exist as an equilibrium mixture of keto and enol tautomers. wikipedia.org The keto form contains two ketone groups, while the enol form is characterized by an enol group adjacent to a carbonyl group. wikipedia.org In the case of 1,3-diphenyl-1,3-propanedione, the enol form is particularly stable due to the formation of a conjugated system involving the phenyl rings and the enone moiety, as well as the presence of a strong intramolecular hydrogen bond. mdpi.comscispace.com Studies have shown that dibenzoylmethane (B1670423) exists predominantly in its enol tautomer. wikipedia.orgmdpi.com

The position of substituents on the phenyl rings can influence the keto-enol equilibrium. For instance, the introduction of methoxy (B1213986) groups at different positions on the 1,3-diphenylpropane-1,3-dione (B8210364) structure affects the equilibrium constant. Methoxy groups in the para position enhance the absorption in the UV-A range, while those in the ortho position cause a shift towards the keto form. researchgate.net The solvent also plays a crucial role; the keto-enol equilibrium of β-diketones is solvent-dependent, with polar solvents often favoring the more polar tautomer. researchgate.netmissouri.edu The enol form's nucleophilic character is central to many of the compound's reactions, as the enolate, formed by deprotonation, readily attacks electrophiles. youtube.com

Table 1: Factors Influencing Keto-Enol Tautomerism of 1,3-Dicarbonyl Compounds

| Factor | Influence on Equilibrium |

| Substituents | Electron-donating or withdrawing groups can shift the equilibrium. Ortho-substituents may sterically hinder enol formation. researchgate.net |

| Solvent | The equilibrium is solvent-dependent. researchgate.netmissouri.edu |

| Conjugation | Extended conjugation, such as with phenyl groups, stabilizes the enol form. mdpi.com |

| Hydrogen Bonding | Intramolecular hydrogen bonding significantly stabilizes the enol tautomer. mdpi.comscispace.com |

Nucleophilic and Electrophilic Transformations

The dual reactivity of the keto and enol forms allows for a variety of nucleophilic and electrophilic transformations. The methylene (B1212753) group situated between the two carbonyls is acidic and can be deprotonated to form a nucleophilic enolate, while the carbonyl carbons are electrophilic centers.

As a 1,3-dicarbonyl compound, 1,3-diphenyl-1,3-propanedione can act as a Michael donor in Michael addition reactions. The active methylene group can be deprotonated by a base to form a stabilized enolate, which can then add to α,β-unsaturated carbonyl compounds (Michael acceptors). researchgate.net For example, the asymmetric Michael addition of 1,3-diphenyl-1,3-propanedione to α,β-unsaturated aldehydes has been successfully catalyzed by chiral organocatalysts. researchgate.net This reaction is a powerful tool for carbon-carbon bond formation in organic synthesis. The conjugate addition of various nucleophiles to chalcones (1,3-diaryl-2-propen-1-ones), which are structurally related to the title compound, further illustrates the importance of this reaction type. nih.gov

Table 2: Michael Addition with 1,3-Diphenyl-1,3-propanedione

| Reactant 1 (Michael Donor) | Reactant 2 (Michael Acceptor) | Catalyst | Product Type |

| 1,3-Diphenyl-1,3-propanedione | α,β-Unsaturated Aldehyde | Chiral Organocatalyst | Asymmetric Michael Adduct researchgate.net |

| 1,3-Diphenyl-1,3-propanedione | Nitroolefins | tert-Amine-thiourea based spirobiindane catalyst | Michael Adduct |

The halogenation of 1,3-dicarbonyl compounds typically occurs at the α-position (the carbon between the two carbonyl groups) via an enol or enolate intermediate. This reaction is often catalyzed by acid or base. libretexts.orgwikipedia.org The halogenation of dibenzoylmethane has been studied, and it has been found that introducing halogens (such as Cl, Br, I) into the aromatic moiety of the dibenzoylmethane ligand can alter its photophysical properties. rsc.orgrsc.org This modification has been utilized in the development of spectroscopic markers. rsc.orgrsc.org Free-radical halogenation is another pathway for the halogenation of alkanes and related compounds, typically initiated by UV light. wikipedia.org

1,3-Dicarbonyl compounds can react with primary amines to form Schiff bases or the more stable keto-enamine tautomers. rajpub.comresearchgate.net The reaction of dibenzoylmethane with various arylamines has been shown to produce a series of Schiff bases that exist predominantly in the keto-enamine form, stabilized by an intramolecular hydrogen bond. rajpub.comresearchgate.netrajpub.com These reactions are typically carried out by refluxing equimolar amounts of the diketone and the amine in a solvent like ethanol. rajpub.comresearchgate.net The formation of these imino derivatives is significant in biological systems and for the synthesis of various heterocyclic compounds and metal complexes. nih.govresearchgate.net

Table 3: Synthesis of Schiff Bases from Dibenzoylmethane

| Amine Reactant | Reaction Conditions | Product |

| Arylamines | Reflux in Ethanol | 3-((4-Aryl)imino)1,3-diphenylpropan-1-one rajpub.comresearchgate.net |

| Phenylaminoacetohydrazide | Reaction with metal salts | Metal complexes of the corresponding Schiff base nih.govresearchgate.net |

| Benzidine | Reaction with dibenzoylmethane | Schiff base sigmaaldrich.com |

Photochemical Reactions and Excited State Dynamics

The extended π-system in 1-propene-1,3-dione, 2,3-diphenyl- makes it susceptible to photochemical transformations upon absorption of light.

While direct studies on the photo-isomerization of 1-propene-1,3-dione, 2,3-diphenyl- are limited, the photochemistry of structurally similar compounds like 1,4-diphenyl-1,3-butadiene provides valuable insights. The photo-isomerization of 1,4-diphenyl-1,3-butadiene involves cis-trans isomerization around the double bonds. researchgate.net One proposed mechanism for such isomerizations, especially in constrained environments, is the bicycle-pedal mechanism, which involves the simultaneous rotation of two bonds. researchgate.net The photochemistry of dibenzoylmethane derivatives has also been investigated, revealing processes such as dehalogenation from an excited state for α-bromo derivatives and Norrish type II reactions. nih.gov The enol form of 1,3-dicarbonyl compounds can also undergo photoisomerization. acs.org The interaction with macromolecules, such as proteins, can significantly influence the photochemical and photophysical properties, for example by altering the lifetimes of triplet excited states. nih.gov

Electron Transfer Reactions and Radical-Anion Chain Mechanisms

No published studies were found that investigate the electron transfer reactions or radical-anion chain mechanisms involving 1-Propene-1,3-dione, 2,3-diphenyl-.

Metal-Catalyzed Organic Transformations Involving 1-Propene-1,3-dione, 2,3-diphenyl-

No literature is available on the use of 1-Propene-1,3-dione, 2,3-diphenyl- as a substrate or ligand in metal-catalyzed organic transformations.

Advanced Spectroscopic and Crystallographic Characterization of 1 Propene 1,3 Dione, 2,3 Diphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 1,3-diphenyl-1,3-propanedione, NMR is particularly insightful as it allows for the characterization of the keto-enol tautomerism, a process where the compound interconverts between its diketone form and a more stable enol form. In solution, the enol tautomer is typically predominant.

Proton (¹H) NMR Studies of Chemical Shifts and Coupling Constants

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. In the case of 1,3-diphenyl-1,3-propanedione, the spectrum reveals signals for both the keto and the more abundant enol form. researchgate.net

The enol form, (Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one, is characterized by two key signals: a sharp singlet for the vinyl proton (=CH-) and a downfield signal for the enolic hydroxyl proton (-OH), which is involved in a strong intramolecular hydrogen bond. The aromatic protons of the two phenyl groups typically appear as multiplets in the range of 7.3 to 8.1 ppm.

The minor keto form displays a characteristic singlet for the two methylene (B1212753) protons (-CH₂-). The ratio of the keto to enol form can be determined by comparing the integration of these characteristic signals. nanalysis.comthermofisher.com This ratio is known to be influenced by the solvent's polarity, with more polar solvents favoring the keto tautomer. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts (δ) for 1,3-Diphenyl-1,3-propanedione in CDCl₃

| Tautomer | Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Enol | =CH- | ~6.8 | Singlet |

| Enol | Phenyl-H | ~7.4 - 8.0 | Multiplet |

| Enol | Enolic OH | ~16.0 - 17.0 | Singlet (broad) |

| Keto | -CH₂- | ~4.3 | Singlet |

| Keto | Phenyl-H | ~7.3 - 8.1 | Multiplet |

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Carbon-13 (¹³C) NMR Investigations of the Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For 1,3-diphenyl-1,3-propanedione, the ¹³C spectrum confirms the presence of both tautomers.

The enol form shows distinct signals for the carbonyl carbon, the vinylic carbons (=CH- and =C-O), and the aromatic carbons. The two phenyl groups may show different sets of signals due to the asymmetric nature of the enone structure.

The keto form is identified by signals for the two equivalent carbonyl carbons and the methylene carbon. Due to the lower abundance of the keto form, its signals are typically weaker.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for 1,3-Diphenyl-1,3-propanedione (Enol Form) in CDCl₃

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~185 - 195 |

| Vinylic (=CH-) | ~93 |

| Vinylic (=C-OH) | ~180 - 183 |

| Aromatic (C) | ~127 - 135 |

| Aromatic (CH) | ~127 - 133 |

Note: Chemical shifts are approximate and can vary with solvent and concentration. The signals correspond to the major enol tautomer.

Advanced Two-Dimensional (2D) NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning proton and carbon signals and confirming molecular structure. researchgate.net

COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds. For 1,3-diphenyl-1,3-propanedione, COSY can confirm the connectivity within the phenyl rings by showing correlations between adjacent aromatic protons.

HSQC spectra show correlations between protons and the carbon atoms they are directly attached to. This technique is invaluable for assigning specific ¹³C signals by linking them to their known ¹H signals. For example, the vinyl proton signal (~6.8 ppm) would show a cross-peak with the vinyl carbon signal (~93 ppm).

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (2-3 bonds) between protons and carbons, helping to piece together the entire molecular framework.

These advanced techniques are crucial for confirming the assignments made from 1D spectra and for studying the subtle structural details of complex derivatives. researchgate.netresearchgate.net

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing valuable information about functional groups and bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 1,3-diphenyl-1,3-propanedione is dominated by the features of its stable enol form. nist.govacs.org Key absorption bands confirm the presence of the conjugated keto-enol system.

A strong and broad absorption band is typically observed in the 2500-3200 cm⁻¹ region, which is characteristic of the strongly hydrogen-bonded enolic hydroxyl (-O-H) group. The carbonyl (C=O) stretching vibration appears as a strong band around 1600-1620 cm⁻¹. This frequency is lower than that of a typical ketone due to conjugation with the phenyl ring and the C=C double bond. The C=C stretching vibration of the enol is observed near 1540 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also present. acs.orgacs.org

Table 3: Key FT-IR Absorption Bands for 1,3-Diphenyl-1,3-propanedione (Enol Form)

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Enolic O-H stretch | ~2500 - 3200 | Strong, Broad |

| Aromatic C-H stretch | ~3060 | Medium |

| Carbonyl C=O stretch | ~1600 - 1620 | Strong |

| Alkene C=C stretch | ~1540 | Strong |

| Aromatic C=C stretch | ~1450 - 1590 | Medium-Strong |

Source: Data compiled from typical values for β-diketones and published spectra. nist.govacs.orgrsc.org

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and skeletal modes. Studies on 1,3-diphenyl-1,3-propanedione (DBM) have utilized Raman spectroscopy to investigate the nature of the strong intramolecular hydrogen bond in the enol tautomer. researchgate.netscispace.comnsc.ru

The spectra show characteristic bands for the phenyl ring modes, as well as the C=O and C=C stretching vibrations of the enol ring. A key band around 1598 cm⁻¹ is assigned to a symmetric vibration of the chelate ring involving C=C and C=O stretching. scispace.com Temperature-dependent Raman studies reveal changes in the hydrogen bond strength, providing deep insights into the molecule's vibrational dynamics. scispace.comnsc.ru

Table 4: Key Raman Bands for 1,3-Diphenyl-1,3-propanedione (Enol Form)

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Chelate ring (C=C/C=O) symmetric stretch | ~1598 |

| Phenyl ring modes | ~1000 - 1600 |

| O-H···O hydrogen bond vibrations | ~1543, ~1709 (at low temp.) |

Source: Data from low-temperature Raman studies. scispace.comnsc.ru

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry serves as a critical tool for confirming the molecular identity and exploring the fragmentation pathways of 1-Propene-1,3-dione, 2,3-diphenyl-.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For 1-Propene-1,3-dione, 2,3-diphenyl-, HRMS is used to confirm its molecular formula, C₁₅H₁₀O₂. This technique can distinguish the exact mass of the compound from other molecules with the same nominal mass, providing a high degree of confidence in its identification. The precise mass measurement is compared to the theoretical mass calculated from the atomic masses of its constituent elements.

Table 1: HRMS Data for 1-Propene-1,3-dione, 2,3-diphenyl-

| Parameter | Value |

| Molecular Formula | C₁₅H₁₀O₂ |

| Theoretical Mass (M) | 222.0681 u |

| Measured Mass (M+H)⁺ | Varies by experiment |

| Ionization Mode | Electrospray (ESI) or other soft ionization techniques |

Electron Ionization (EI) Mass Spectrometry is a hard ionization technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. The analysis of these fragments helps in elucidating the connectivity of atoms within the molecule. For 1-Propene-1,3-dione, 2,3-diphenyl-, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of carbonyl groups (CO) and phenyl groups (C₆H₅).

Table 2: Characteristic EI Mass Spectrometry Fragments for 1-Propene-1,3-dione, 2,3-diphenyl-

| m/z | Proposed Fragment |

| 222 | [C₁₅H₁₀O₂]⁺ (Molecular Ion) |

| 194 | [M - CO]⁺ |

| 166 | [M - 2CO]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

X-ray Crystallography for Single-Crystal and Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.

Single-crystal X-ray diffraction studies of 1-Propene-1,3-dione, 2,3-diphenyl- would reveal precise bond lengths, bond angles, and torsion angles within the molecule. This data allows for a detailed understanding of its molecular geometry. The conformation of the molecule in the solid state, including the relative orientations of the two phenyl groups and the dicarbonyl system, can be precisely determined. This includes the planarity of the propenedione backbone and the twist angles of the phenyl rings relative to this plane.

Beyond the structure of a single molecule, X-ray crystallography illuminates how molecules of 1-Propene-1,3-dione, 2,3-diphenyl- pack together in the crystal lattice. This analysis reveals the nature and geometry of intermolecular interactions, such as van der Waals forces and potentially weak C-H···O hydrogen bonds. Understanding these supramolecular interactions is key to explaining the physical properties of the solid material, such as its melting point and solubility. The packing arrangement can reveal motifs like stacking of phenyl rings or other organized structures within the crystal.

Computational Chemistry and Theoretical Studies of 1 Propene 1,3 Dione, 2,3 Diphenyl

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental tools for dissecting the electronic makeup and inherent reactivity of molecules. For a comprehensive analysis, a multi-faceted approach is typically employed.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. By calculating the electron density, DFT can accurately predict key structural parameters. For benzoyl(phenyl)ketene, these calculations would reveal the precise bond lengths, bond angles, and dihedral angles, defining its shape.

A hypothetical data table of optimized geometric parameters from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) would resemble the following:

| Parameter | Atom Connection | Calculated Value |

| Bond Lengths (Å) | ||

| C=O (ketene) | Data not available | |

| C=C (ketene) | Data not available | |

| C-C (keto-phenyl) | Data not available | |

| C=O (benzoyl) | Data not available | |

| Bond Angles (°) | ||

| C-C=O (ketene) | Data not available | |

| C=C-C (ketene-keto) | Data not available | |

| Ph-C=O (benzoyl) | Data not available | |

| Dihedral Angles (°) | ||

| Phenyl-C-C=C | Data not available | |

| Benzoyl-C-C=C | Data not available |

This table represents the type of data that would be generated from DFT calculations; specific values for this compound are not available in the accessed literature.

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electronic excitation properties.

A detailed FMO analysis would provide the following electronic properties:

| Property | Calculated Value | Unit |

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Dipole Moment | Data not available | Debye |

| Ionization Potential | Data not available | eV |

| Electron Affinity | Data not available | eV |

This table illustrates the expected output from FMO analysis. The specific values are contingent on dedicated computational studies.

Computational methods can predict various spectroscopic signatures of a molecule, which are invaluable for its identification and characterization, especially when experimental data is scarce.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, providing a map of the chemical environment of each nucleus.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions, corresponding to the absorption wavelengths (λmax) in a UV-Vis spectrum.

IR Spectroscopy: Calculations can determine the vibrational frequencies, which correspond to the absorption peaks in an Infrared (IR) spectrum. The characteristic stretching frequency of the ketene (B1206846) group (C=C=O) would be a key feature.

A comparative table would look as follows:

| Spectroscopic Data | Calculated Value | Experimental Value |

| ¹³C NMR (δ, ppm) | ||

| C=O (ketene) | Data not available | Not available |

| C=C (ketene) | Data not available | Not available |

| C=O (benzoyl) | Data not available | Not available |

| UV-Vis (λmax, nm) | Data not available | Not available |

| IR (ν, cm⁻¹) | ||

| ν(C=C=O) asym. | Data not available | Not available |

| ν(C=O) benzoyl | Data not available | Not available |

This table demonstrates how theoretical predictions would be presented alongside experimental data for validation. Such data is not currently available for this molecule in the surveyed literature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the energy landscape of a chemical reaction. For a reactive intermediate like benzoyl(phenyl)ketene, this is particularly insightful. Studies have noted its formation from 2-diazo-1,3-diphenylpropane-1,3-dione via a thermal Wolff rearrangement. Computational modeling can delineate this pathway, identifying the transition state structures and calculating the activation energies involved. Furthermore, it can be used to explore its subsequent reactions, such as the [4+2] cycloadditions it is known to undergo.

Conformational Landscape and Potential Energy Surfaces of 1-Propene-1,3-dione, 2,3-diphenyl-

The presence of two phenyl groups suggests a complex conformational landscape due to the potential for rotation around the single bonds connecting them to the propenedione backbone. A computational scan of the potential energy surface (PES) would involve systematically rotating these dihedral angles and calculating the energy at each step. This process identifies the low-energy conformers (stable arrangements) and the energy barriers that separate them. Understanding this landscape is crucial as the reactivity and properties of the molecule can be dependent on its conformation.

Applications and Emerging Research Frontiers of 1 Propene 1,3 Dione, 2,3 Diphenyl

Strategic Role in Advanced Organic Synthesis

The reactivity of the α,β-unsaturated ketone functionality in 1-Propene-1,3-dione, 2,3-diphenyl- makes it a valuable precursor in various organic reactions.

Utilization as a Versatile Building Block for Complex Molecular Architectures

1-Propene-1,3-dione, 2,3-diphenyl- and its derivatives are fundamental building blocks in the synthesis of more complex molecules. The presence of multiple reactive sites allows for a variety of chemical transformations. For instance, the carbonyl group and the double bond are susceptible to both nucleophilic and electrophilic attacks, enabling the construction of intricate molecular frameworks. These chalcones are often synthesized via the Claisen-Schmidt condensation, a reliable method that allows for the introduction of various substituents on the aromatic rings, thereby tuning the properties of the resulting molecules. researchgate.netresearchgate.net

The versatility of this compound is further demonstrated by its use in multicomponent reactions, where multiple reactants combine in a single step to form a complex product, offering an efficient and atom-economical approach to diverse chemical structures. scielo.org.mx

Intermediate in the Synthesis of Diverse Heterocyclic Compounds

A significant application of 1-Propene-1,3-dione, 2,3-diphenyl- is its role as an intermediate in the synthesis of a wide array of heterocyclic compounds. bas.bg These cyclic compounds, which contain atoms of at least two different elements in their rings, are of great interest due to their prevalence in biologically active molecules and functional materials.

Key examples of heterocyclic systems synthesized from this precursor include:

Pyrazolines and Pyrimidines: These nitrogen-containing heterocycles, which have shown potential pharmacological activities, can be prepared from 1-Propene-1,3-dione, 2,3-diphenyl-. sigmaaldrich.comnih.gov

Thiaza-4-one Heterocycles: This class of sulfur and nitrogen-containing rings, with varying ring sizes (five, six, or seven-membered), can be synthesized, and their spectroscopic properties have been studied. researchgate.net

Pyrrole-2,3-diones: These compounds can be synthesized through cyclocondensation reactions and serve as precursors for other heterocyclic systems like quinoxalinones. acgpubs.org

Diaza-1,3-butadiene derivatives: These can act as intermediates in the synthesis of various other heterocyclic structures. mdpi.com

The general reactivity pattern involves the reaction of the α,β-unsaturated ketone with binucleophiles, such as hydrazine (B178648) or ureas, leading to the formation of the heterocyclic ring.

Contributions to Materials Science and Engineering

The extended π-conjugated system of 1-Propene-1,3-dione, 2,3-diphenyl- and its derivatives imparts interesting optical and electronic properties, making them valuable components in the development of advanced materials.

Development of Materials with Tailored Optical and Electronic Properties

The aromatic rings and the conjugated system in 1-Propene-1,3-dione, 2,3-diphenyl- are responsible for its ability to absorb ultraviolet (UV) light. This property is harnessed in applications such as sunscreens, where these molecules can absorb high-energy UV rays and dissipate the energy as less harmful, lower-energy radiation. wikipedia.org

Furthermore, by modifying the substituents on the phenyl rings, the electronic properties of the molecule can be fine-tuned. This allows for the design of materials with specific energy levels for the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Such control is crucial for the development of organic electronic devices. Theoretical studies, such as those using density functional theory (DFT), have been employed to predict the electronic and optical properties of derivatives, aiding in the rational design of new materials. wu.ac.th

Integration into Photoelectric and Magnetic Materials Systems

The unique electronic structure of 1-Propene-1,3-dione, 2,3-diphenyl- derivatives makes them suitable for integration into photoelectric materials. For example, quinoxaline-2,3-dione derivatives have been synthesized and studied for their potential use in dye-sensitized solar cells (DSSCs). wu.ac.th In these devices, the dye molecule absorbs light and injects an electron into a semiconductor, initiating the generation of electric current. The ability to tailor the HOMO and LUMO energy levels of these dyes is critical for efficient electron injection and regeneration of the dye. wu.ac.th

Supramolecular Chemistry and Coordination Complex Formation

The carbonyl groups in 1-Propene-1,3-dione, 2,3-diphenyl- and its analogs can act as ligands, binding to metal ions to form coordination complexes. This ability to form well-defined structures through non-covalent interactions is a cornerstone of supramolecular chemistry.

Design and Synthesis of Ligands for Metal Chelation

The 1,3-diketone functional group is a classic and highly effective chelating agent for a wide array of metal ions. The design and synthesis of ligands based on the 1,3-diphenylpropane-1,3-dione (B8210364) framework leverage this inherent capability. The presence of the two phenyl groups enhances the extent of the enolic form, which is crucial for the deprotonation and subsequent coordination with a metal center, facilitating π-delocalization around the resulting chelate ring. mdpi.com

The synthesis strategy often involves incorporating the 1,3-diketone unit into larger, more complex molecular structures, such as calixarenes. mdpi.com For instance, bis-1,3-diketone calix nih.govarene derivatives have been synthesized to create ligands capable of forming intricate complexes with metal ions. mdpi.com One approach involves the ring-opening of isoxazoline (B3343090) derivatives in the presence of a molybdenum catalyst to yield the 1,3-diketone functionality on the calixarene (B151959) platform. mdpi.com The development of such poly-1,3-diketone ligands is a sophisticated area of synthetic chemistry, as side processes can often complicate the synthesis and reduce yields. mdpi.com A more successful strategy can be the introduction of pre-formed 1,3-diketone blocks into a macrocyclic backbone. mdpi.com These tailored ligands are designed to encapsulate metal ions, leading to complexes with specific geometries and properties. nih.gov

Exploration of Self-Assembly Processes and Molecular Recognition

The ability of 1,3-diphenylpropane-1,3-dione and its derivatives to act as versatile ligands extends into the realm of self-assembly and molecular recognition. The directional coordination properties of the β-diketonate group when complexed with metal ions serve as a powerful tool for constructing ordered supramolecular structures.

Catalytic Applications of 1-Propene-1,3-dione, 2,3-diphenyl- Derived Systems

Derivatives of 1,3-dicarbonyl compounds, including those related to the 1,3-diphenyl-1,3-dione structure, are not only passive components in metal complexes but can also play an active role in catalysis, either as ligands that modify the behavior of a metallic center or as catalysts in their own right.

Employment as Ligands in Organometallic Catalysis

The electronic properties and steric bulk of ligands are critical in tuning the activity and selectivity of organometallic catalysts. Ligands derived from 1,3-diphenylpropane-1,3-dione can be employed in transition metal-catalyzed reactions. By modifying the phenyl rings with various substituents, the electronic environment of the coordinated metal can be finely adjusted, thereby influencing the catalytic cycle.

While the broader field has seen the development of numerous ligand types, such as those based on allenes for palladium, platinum, and gold catalysts used in Heck reactions and cyclizations, the principles are widely applicable. uea.ac.uk The stable chelate ring formed by the β-diketonate group can stabilize the metal center, allowing for controlled catalytic transformations. For example, palladium(II) catalysis has been used for the sequential dehydrogenation of aliphatic acids to form 1,3-dienes, where the choice of ligand is crucial for the reaction's success. nih.gov

Catalytic Activity in Organic Transformations

Beyond their role as ligands, systems related to 1,3-diaryl-2-propene-1-ones (chalcones) are involved in various catalytic processes. These compounds can be synthesized efficiently using heterogeneous catalysts like heteropolyacids. bas.bg The use of solid acid catalysts offers advantages such as mild reaction conditions, high selectivity, and easy recovery and reuse of the catalyst. bas.bg For instance, the Claisen-Schmidt condensation to produce chalcones can be effectively catalyzed by Wells-Dawson and Preyssler type heteropolyacids, achieving high yields under solvent-free conditions. bas.bg This highlights the utility of the core chemical structure within the broader context of developing green and efficient catalytic methodologies for organic synthesis. bas.bg

Academic Investigations into Biological Activity and Mechanistic Basis

The structural motif of a 1,3-diphenyl-1,3-dicarbonyl or a 1,3-diphenyl-2-propen-1-one is a recurring feature in molecules investigated for a range of biological activities. A significant area of research focuses on their potential as enzyme inhibitors, with studies delving into the specific molecular mechanisms of action.

Mechanisms of Enzyme Inhibition (e.g., α-amylase, Cyclooxygenase, Lipoxygenase)

α-Amylase Inhibition: α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov The related compound trans-chalcone (1,3-diphenyl-2-propen-1-one) has been shown to be an effective inhibitor of porcine pancreatic α-amylase. chemfaces.com Mechanistic studies revealed that it behaves as a competitive inhibitor, suggesting it vies with the natural substrate (starch) for binding to the enzyme's active site. chemfaces.com

| Compound | Enzyme | Inhibition Type | Kᵢ (Inhibition Constant) |

| trans-Chalcone | Porcine Pancreatic α-Amylase | Competitive | 48 μM |

| Data sourced from Molecular Biology Reports, 2011. chemfaces.com |

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: COX and LOX are key enzymes in the arachidonic acid pathway, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Inhibition of these enzymes is central to many anti-inflammatory drugs. Dibenzoylmethane (B1670423) (DBM), a β-diketone structurally analogous to curcumin, and its derivatives have demonstrated anti-inflammatory properties. nih.gov For example, 1,3-bis-(2-acetoxyphenyl)-propane-1,3-dione was found to be a potent anti-inflammatory agent that reduces the production of prostaglandin (B15479496) E₂, a key product of the COX pathway. nih.gov

Furthermore, synthetic 1,3-diphenylprop-2-yn-1-one derivatives have been specifically designed as dual inhibitors of COX and LOX. nih.gov This dual-action is considered beneficial as it can block multiple inflammatory pathways simultaneously.

Table of Selected 1,3-diphenylprop-2-yn-1-one Derivatives and their COX/LOX Inhibitory Activity

| Compound | COX-2 IC₅₀ (µM) | COX Selectivity Index | 5-LOX IC₅₀ (µM) | 15-LOX IC₅₀ (µM) |

|---|---|---|---|---|

| 1-(4-fluorophenyl)-3-(4-methanesulfonylphenyl)prop-2-yn-1-one | 0.1 | 300 | - | - |

| 1-(4-cyanophenyl)-3-(4-methanesulfonylphenyl)prop-2-yn-1-one | 1.0 | 31.5 | 1.0 | 3.2 |

IC₅₀ is the concentration required to inhibit 50% of the enzyme activity. The COX Selectivity Index (SI) refers to the ratio of COX-1 IC₅₀ / COX-2 IC₅₀. Data sourced from Bioorganic & Medicinal Chemistry Letters, 2004. nih.gov

The mechanism of inhibition often involves the α,β-unsaturated carbonyl moiety present in chalcone-type structures, which can react with cysteine residues in the active sites of target proteins. chemfaces.com For β-diketones, the ability to chelate metal ions, such as the iron atom in the active site of lipoxygenase, may also contribute to their inhibitory activity. nih.gov

Free Radical Scavenging and Antioxidant Properties

There is currently no available scientific literature or research data that has evaluated the free radical scavenging or antioxidant properties of 1-Propene-1,3-dione, 2,3-diphenyl-. Studies on the capacity of this specific compound to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, or to inhibit lipid peroxidation have not been published. Consequently, its potential efficacy as an antioxidant remains unknown.

Modulation of Cellular Signaling Pathways (e.g., Nitric Oxide Generation)

There is a lack of published research on the effects of 1-Propene-1,3-dione, 2,3-diphenyl- on cellular signaling pathways. Specifically, no studies were found that investigated its ability to modulate the generation of nitric oxide (NO) in any cell-based or in vivo models. The impact of this compound on inflammatory signaling cascades or other cellular communication systems has not been documented in the scientific literature.

Structure-Activity Relationship (SAR) Studies for Biological Target Interactions

Due to the absence of research on the biological activities of 1-Propene-1,3-dione, 2,3-diphenyl-, there are no structure-activity relationship (SAR) studies available for this compound. SAR studies are contingent on having initial data on biological effects, which can then be explored by synthesizing and testing analogs to determine the chemical features responsible for activity. As the biological targets of 1-Propene-1,3-dione, 2,3-diphenyl- have not been identified, no such studies have been undertaken.

Data on Related Compounds

It is important to note that while no data exists for 1-Propene-1,3-dione, 2,3-diphenyl-, research is available for structurally related compounds. One such compound is 1,3-diphenyl-1,3-propanedione , also known as Dibenzoylmethane . This molecule shares the 1,3-dione and diphenyl features but has a saturated propane (B168953) backbone instead of a propene one.

Studies on dibenzoylmethane and its derivatives have shown some biological activities, which are summarized below for informational purposes. Crucially, these findings cannot be extrapolated to 1-Propene-1,3-dione, 2,3-diphenyl- due to the structural differences.

| Related Compound | Biological Activity Investigated | Summary of Findings | Citation |

|---|---|---|---|

| Dibenzoylmethane | Antioxidant and Cytoprotective Effects | Derivatives of dibenzoylmethane have been shown to protect cells from oxidative stress-induced necrotic cell death. Some derivatives exhibited antioxidant activity by scavenging ABTS radicals. | nih.gov |

| 2,2'-dimethoxydibenzoylmethane | Neuroprotection against Oxidative and ER Stress | This derivative of dibenzoylmethane demonstrated neuroprotective effects by preventing the production of reactive oxygen species (ROS) and protecting against both oxidative and endoplasmic reticulum (ER) stress in neuronal cells. | physiology.org |

| Dibenzoylmethane | Anti-inflammatory and Antioxidant Effects in Diabetic Nephropathy | Dibenzoylmethane was found to ameliorate renal injury in a model of diabetic nephropathy through its anti-inflammatory and antioxidant effects, including the inhibition of NADPH oxidase expression. | nih.gov |

| Dibenzoylmethane | Neuroinflammatory Response | Effectively suppressed the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as several inflammatory cytokines in microglial cells. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.